molecular formula C13H10N2S B15218408 {[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-46-3

{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile

Cat. No.: B15218408
CAS No.: 61021-46-3
M. Wt: 226.30 g/mol
InChI Key: DAHQEATZMNZIMW-UHFFFAOYSA-N
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Description

2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features an indole ring substituted with a prop-2-yn-1-yl group and a thioacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction proceeds under mild conditions and leads to the formation of the desired product with good yields. The reaction conditions often include the use of a base such as potassium hydroxide in the presence of carbon disulfide .

Industrial Production Methods

While specific industrial production methods for 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to act as a photosensitizer and participate in cyclocondensation reactions makes it a valuable compound in both synthetic and biological research.

Properties

CAS No.

61021-46-3

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(1-prop-2-ynylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H10N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h1,3-6,10H,8-9H2

InChI Key

DAHQEATZMNZIMW-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)SCC#N

Origin of Product

United States

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